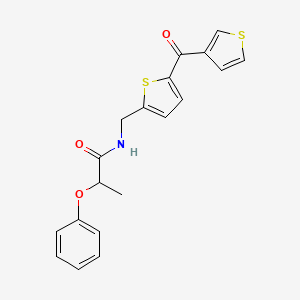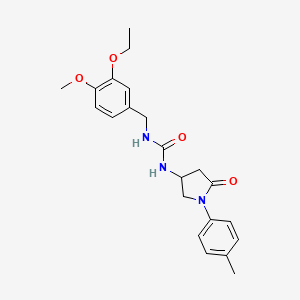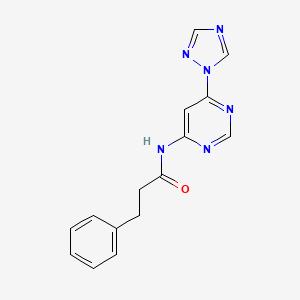
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide" is a chemical entity that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the nitrogen atoms in the pyrimidine ring is substituted with a triazolyl group, and another nitrogen is linked to a phenylpropanamide moiety. This structure suggests that the compound could have interesting chemical and biological properties, potentially useful in pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones involves the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids, which act as catalysts to achieve high yields . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by techniques such as NMR, X-ray diffraction, and DFT studies. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed a stabilized molecular conformation due to intramolecular hydrogen bonding and a two-dimensional supramolecular network formed through intermolecular hydrogen bonds . These structural analyses are crucial for understanding the physical and chemical properties of the compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with various electrophiles can lead to the formation of different products. For instance, the reaction of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes resulted in the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines . This indicates that the compound may also undergo selective reactions with electrophiles to form new structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can affect the compound's boiling point, solubility, and stability. The crystal structure analysis provides insights into the solid-state properties, such as lattice energy and packing efficiency, which are important for the material's formulation and application . Additionally, the electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, can be indicative of the compound's reactivity and biological activity .
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds showed significant cytotoxic activities against certain cancer cell lines, such as HCT-116 and MCF-7, and also exhibited 5-lipoxygenase inhibition activities, suggesting a potential role in cancer treatment and inflammation management (Rahmouni et al., 2016).
Supramolecular Chemistry
Research on pyrimidine derivatives has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds form 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, showcasing the potential of pyrimidine derivatives in the design of new materials for supramolecular chemistry (Fonari et al., 2004).
Electron Transporting Materials
Pyrimidine-containing star-shaped compounds have been synthesized for use as electron transporting materials in organic light-emitting devices (OLEDs). These compounds exhibit high electron mobility and are effective in improving the performance of blue phosphorescent OLEDs, demonstrating their utility in electronic and optoelectronic devices (Yin et al., 2016).
Chemoselective Synthesis
Research has explored the chemoselective reactions of related compounds to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines. These findings contribute to the development of new methodologies in organic synthesis, offering pathways to novel chiral molecules (Hajji et al., 2002).
Antitumor and Antimicrobial Activities
A study on the synthesis, biological evaluation, and DFT calculation of novel pyrazole and pyrimidine derivatives revealed that most synthesized compounds showed excellent in vitro antitumor activity against certain cell lines. Additionally, they exhibited high antimicrobial and antioxidant activities, highlighting the potential of these compounds in developing new therapeutic agents (Farag & Fahim, 2019).
Histone Deacetylase Inhibitor
One specific derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an orally active histone deacetylase inhibitor with potential as an anticancer drug. It selectively inhibits specific HDACs, demonstrating its potential in cancer therapeutics (Zhou et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to interact withacetylcholinesterase , a key enzyme in the nervous system . Acetylcholinesterase plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
For instance, 1,2,3-triazole derivatives have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Biochemical Pathways
For example, 1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For instance, the drug-likeness of a quinoline-based [1,2,3]-triazole hybrid derivative was investigated by predicting its pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(7-6-12-4-2-1-3-5-12)20-13-8-14(18-10-17-13)21-11-16-9-19-21/h1-5,8-11H,6-7H2,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFDWOONPWBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

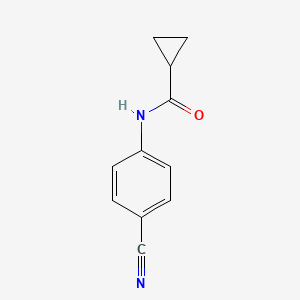
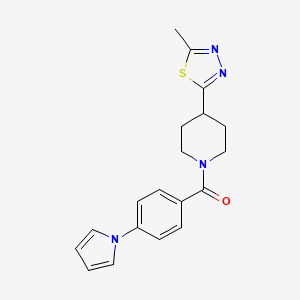

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)
![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)
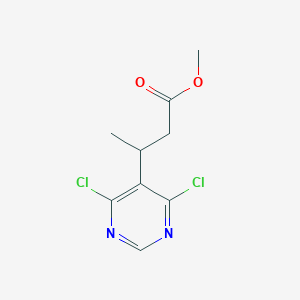
![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

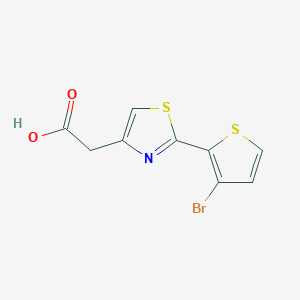
![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)
